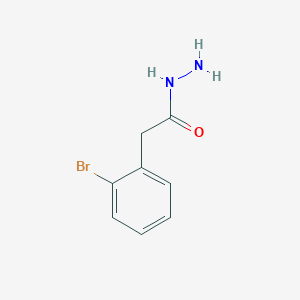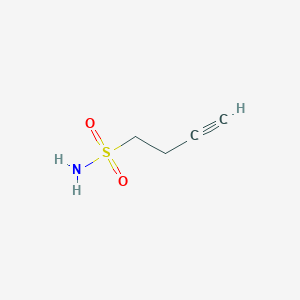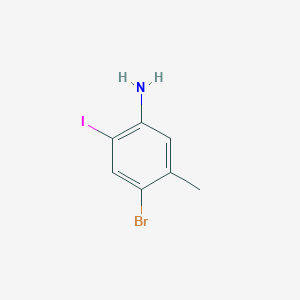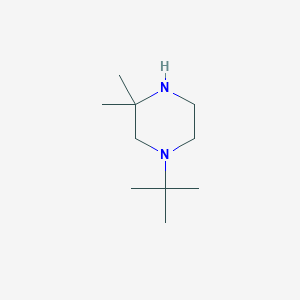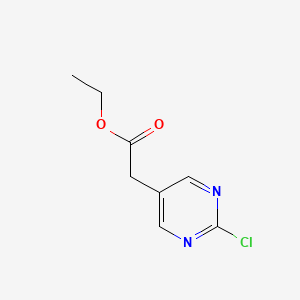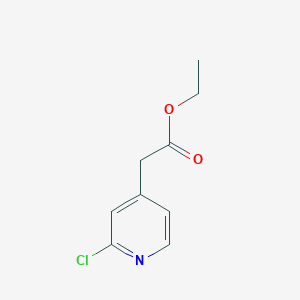
Ethyl 2-(2-chloropyridin-4-yl)acetate
概要
説明
Ethyl 2-(2-chloropyridin-4-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 g/mol. The InChI code for this compound is 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chloropyridin-4-yl)acetate involves the use of palladium diacetate and triphenylphosphine under an atmosphere of carbon monoxide . Another method involves the use of caesium carbonate in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chloropyridin-4-yl)acetate consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethyl acetate group .科学的研究の応用
Synthesis of Novel Compounds
Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate, a compound related to Ethyl 2-(2-chloropyridin-4-yl)acetate, has been used in the synthesis of various pyrrole derivatives. These derivatives are synthesized using triethylamine, providing access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Development of Optical Properties : Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, closely related to Ethyl 2-(2-chloropyridin-4-yl)acetate, have been synthesized and shown to exhibit solid-state fluorescence. This indicates potential applications in the development of materials with specific optical properties (Chunikhin & Ershov, 2021).
Anticancer Agent Synthesis : Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative, has been used in the synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have been evaluated for their effects on the proliferation of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
Coordination Polymers
- Coordination Polymer Formation : Isomeric compounds derived from Ethyl 2-(2-chloropyridin-4-yl)acetate have been used to react with transition-metal ions, leading to the formation of three-dimensional coordination polymers. These have potential applications in materials science and catalysis (Hu et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitor Analysis : Quinoxalines compounds, including derivatives of Ethyl 2-(2-chloropyridin-4-yl)acetate, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid media. This includes examining the relationship between molecular structure and inhibition efficiency, contributing to the development of more efficient corrosion inhibitors (Zarrouk et al., 2014).
Enzyme Inhibition
- Glucosidase Inhibition Studies : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from Ethyl 2-(2-chloropyridin-4-yl)acetate have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. These findings are crucial for developing new therapeutic agents for diseases related to these enzymes (Babar et al., 2017).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(2-chloropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZGDBPQSJAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloropyridin-4-yl)acetate | |
CAS RN |
937236-73-2 | |
| Record name | ethyl 2-(2-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


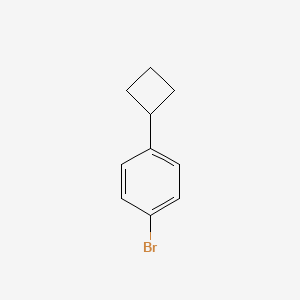
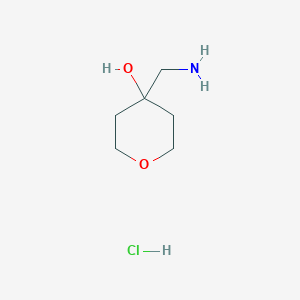
![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)


